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Introduction
(R)-VT104, also known as VT104, is a potent and orally bioavailable small molecule inhibitor of

the Hippo signaling pathway.[1][2] It functions by selectively targeting the auto-palmitoylation of

Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key downstream

effectors of the Hippo pathway.[3][4] This inhibition disrupts the interaction between TEAD and

the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-

activator with PDZ-binding motif), preventing the transcription of genes involved in cell

proliferation and survival.[3][4] Dysregulation of the Hippo pathway, particularly through

mutations in the NF2 gene, is implicated in the development of various cancers, including

mesothelioma and schwannoma.[2][5] Preclinical studies in mouse xenograft models have

demonstrated the anti-tumor efficacy of (R)-VT104 in these cancer types.[2][5]

These application notes provide a comprehensive overview and detailed protocols for the use

of (R)-VT104 in mouse xenograft models based on published preclinical data.

Mechanism of Action: Hippo Signaling Pathway
The Hippo pathway is a critical signaling cascade that regulates organ size and tissue

homeostasis. In a simplified representation, when the pathway is "on," a kinase cascade leads

to the phosphorylation and cytoplasmic sequestration of YAP and TAZ. Conversely, when the

pathway is "off" (e.g., due to mutations in NF2), unphosphorylated YAP and TAZ translocate to
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the nucleus, where they bind to TEAD transcription factors to drive the expression of pro-

proliferative and anti-apoptotic genes. (R)-VT104 acts by inhibiting the auto-palmitoylation of

TEAD, a post-translational modification essential for its stability and interaction with YAP/TAZ.

This disruption effectively blocks the oncogenic signaling mediated by the YAP/TAZ-TEAD

complex.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b10823716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

MST1/2

LATS1/2

Activates

YAP/TAZ

Phosphorylates

p-YAP/TAZ
(Inactive) YAP/TAZ

Nuclear
Translocation
(Hippo 'Off')

TEAD

Binds

Target Gene
Expression

(Proliferation, Survival)

Activates

(R)-VT104

TEAD
Auto-palmitoylation

Inhibits

Required for
YAP/TAZ binding

Click to download full resolution via product page

Figure 1: Simplified Hippo Signaling Pathway and Mechanism of (R)-VT104 Action.
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Quantitative Data Summary
The following table summarizes the reported dosages and corresponding anti-tumor efficacy of

(R)-VT104 in various mouse xenograft models.
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*TGI: Tumor Growth Inhibition. A TGI of >100% indicates tumor regression.

Experimental Protocols
Preparation of (R)-VT104 for Oral Administration
This protocol describes the preparation of a dosing solution for oral gavage in mice.

Materials:

(R)-VT104 powder

Dimethyl sulfoxide (DMSO)

Solutol HS 15 (or Kolliphor HS-15)

5% Dextrose in water (D5W) or sterile water

Sterile conical tubes

Pipettes and sterile tips

Procedure:

Stock Solution Preparation: Prepare a stock solution of (R)-VT104 in DMSO. The

concentration will depend on the final desired dosing concentration. For example, to prepare

a 1 mg/mL final solution, a 20X stock in DMSO could be made.

Vehicle Preparation: The commonly used vehicle consists of 5% DMSO, 10% Solutol HS 15,

and 85% D5W.[5][7]

Dosing Solution Formulation:
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In a sterile conical tube, add the required volume of Solutol HS 15.

Add the calculated volume of the (R)-VT104 DMSO stock solution to the Solutol HS 15

and mix thoroughly.

Slowly add the D5W to the mixture while vortexing or stirring to ensure a homogenous

suspension.

Final Concentration: The final concentration of the dosing solution should be calculated to

deliver the desired dose in a volume of approximately 100-200 µL per mouse.

Storage and Use: It is recommended to prepare the dosing solution fresh daily. If short-term

storage is necessary, store at 4°C and protect from light. Before administration, bring the

solution to room temperature and vortex to ensure homogeneity.

NCI-H226 Mesothelioma Xenograft Model Protocol
This protocol outlines the establishment and treatment of an NCI-H226 subcutaneous

xenograft model.

Materials and Reagents:

NCI-H226 human mesothelioma cell line

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

6-8 week old female athymic nude mice (e.g., BALB/c nude)

Matrigel®

Trypsin-EDTA

Phosphate-buffered saline (PBS), sterile

(R)-VT104 dosing solution

Calipers for tumor measurement

Animal handling and injection equipment
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Experimental Workflow:

Cell Preparation

Tumor Implantation
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9. Euthanize mice at endpoint
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10. Analyze data (e.g., TGI)
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Figure 2: Experimental Workflow for an (R)-VT104 Mouse Xenograft Study.

Procedure:

Cell Culture: Culture NCI-H226 cells in the recommended medium until they reach 70-80%

confluency.

Cell Preparation for Injection:

Harvest cells using Trypsin-EDTA and wash with sterile PBS.

Perform a cell count and assess viability (should be >90%).

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x

107 cells/mL.[3]

Tumor Implantation:

Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of

each mouse.[3]

Tumor Growth Monitoring:

Monitor the mice regularly for tumor formation.

Once tumors are palpable, begin measuring tumor dimensions with calipers 2-3 times per

week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

Randomization and Treatment:

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Administer (R)-VT104 or vehicle daily via oral gavage at the desired dosages.

Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.
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The primary endpoint is typically tumor growth inhibition (TGI), calculated as: %TGI = [1 -

(Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at

endpoint)] x 100.

Ethical endpoints should be established, such as a maximum tumor volume or signs of

morbidity.

Endpoint Analysis:

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

NF2-Deficient Schwannoma Model
For NF2-deficient schwannoma, genetically engineered mouse models (GEMMs) such as the

Periostin-Cre; Nf2flox/flox model are often used, as they more accurately recapitulate the

human disease.[4] In these models, tumor development is spontaneous. Treatment with (R)-
VT104 would typically begin after a certain age or upon detection of tumors. The administration

and monitoring procedures would be similar to those described for the xenograft model, with

endpoints focused on changes in tumor proliferation (e.g., via EdU incorporation assays) or

tumor volume as assessed by imaging techniques.[4]

Concluding Remarks
(R)-VT104 has demonstrated significant anti-tumor activity in preclinical mouse models of

cancers with a dysregulated Hippo pathway. The protocols provided herein offer a framework

for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this

promising therapeutic agent. Researchers should adapt these protocols to their specific

experimental needs and adhere to all institutional animal care and use guidelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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